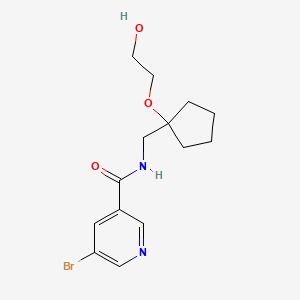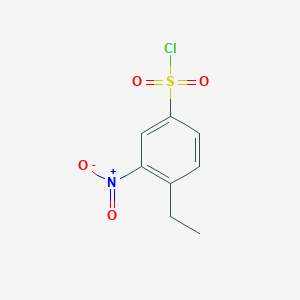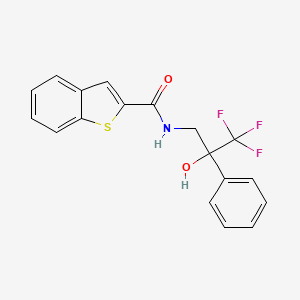
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a cyclopentylmethyl group substituted with a hydroxyethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide typically involves multiple steps. One common method includes the bromination of nicotinamide followed by the introduction of the cyclopentylmethyl group through a nucleophilic substitution reaction. The hydroxyethoxy group is then added via an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated nicotinamide derivatives.
Substitution: Formation of substituted nicotinamide derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxy and cyclopentylmethyl groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromonicotinamide: Lacks the hydroxyethoxy and cyclopentylmethyl groups, making it less specific in its interactions.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide is unique due to the combination of the bromine atom, hydroxyethoxy group, and cyclopentylmethyl group. This combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-6-5-18)3-1-2-4-14/h7-9,18H,1-6,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPTUGVLJWLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)



![5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2470156.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2470161.png)


